molecular formula C22H23N5O4 B10983253 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10983253
M. Wt: 421.4 g/mol
InChI Key: SAMSRDWFJKCJLQ-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of Methoxybenzyl Groups: The methoxybenzyl groups are introduced through nucleophilic substitution reactions, often using methoxybenzyl halides and suitable nucleophiles.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed via a cyclization reaction involving amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the triazole and pyrrolidine intermediates, often using peptide coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The triazole and pyrrolidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole and pyrrolidine rings are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. The presence of the triazole ring suggests possible antifungal, antibacterial, or anticancer activity, while the pyrrolidine ring may contribute to its pharmacokinetic properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, while the pyrrolidine ring may enhance binding affinity and specificity. The methoxybenzyl groups can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both triazole and pyrrolidine rings in a single molecule is relatively rare and offers distinct advantages in terms of binding affinity and specificity.

This compound’s unique structure and properties make it a valuable target for further research and development in various scientific fields.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-30-17-7-3-14(4-8-17)11-19-23-22(26-25-19)24-21(29)15-12-20(28)27(13-15)16-5-9-18(31-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H2,23,24,25,26,29)

InChI Key

SAMSRDWFJKCJLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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